
Diethyl 4-Bromo-2-fluorobenzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-Bromo-2-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15BrFO3P It is a derivative of benzylphosphonate, where the benzyl group is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-Bromo-2-fluorobenzylphosphonate typically involves the reaction of diethyl phosphite with 4-Bromo-2-fluorobenzyl bromide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the benzyl bromide, leading to the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-Bromo-2-fluorobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phosphonate group can be oxidized to the corresponding phosphonic acid using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding phosphine oxide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, THF, DMF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzylphosphonates.
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Aplicaciones Científicas De Investigación
Diethyl 4-Bromo-2-fluorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific properties, such as flame retardants.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of diethyl 4-Bromo-2-fluorobenzylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and receptors that recognize phosphate-containing substrates. This interaction can lead to the inhibition or activation of these enzymes, affecting various biochemical pathways. The bromine and fluorine substituents can also influence the compound’s reactivity and binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-Fluorobenzylphosphonate: Similar structure but lacks the bromine atom.
Diethyl 4-Bromobenzylphosphonate: Similar structure but lacks the fluorine atom.
Diethyl Benzylphosphonate: Lacks both bromine and fluorine substituents.
Uniqueness
Diethyl 4-Bromo-2-fluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms on the benzyl ring. This dual substitution can enhance the compound’s reactivity and selectivity in various chemical reactions. The presence of these substituents can also influence the compound’s biological activity, making it a valuable tool in medicinal chemistry and biological studies .
Propiedades
Fórmula molecular |
C11H15BrFO3P |
|---|---|
Peso molecular |
325.11 g/mol |
Nombre IUPAC |
4-bromo-1-(diethoxyphosphorylmethyl)-2-fluorobenzene |
InChI |
InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
WGQJXOURLXLCNO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=C(C=C(C=C1)Br)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





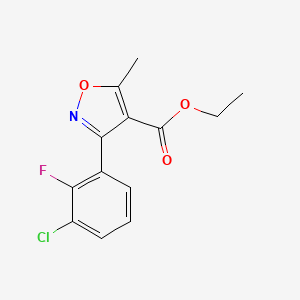
![Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B13703057.png)
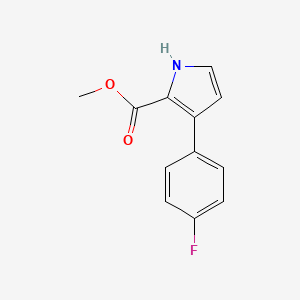
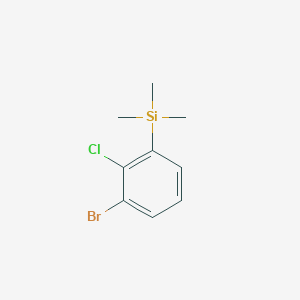
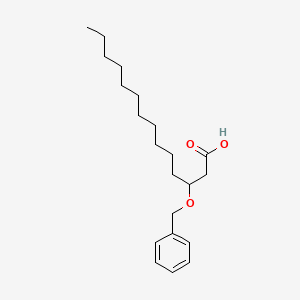
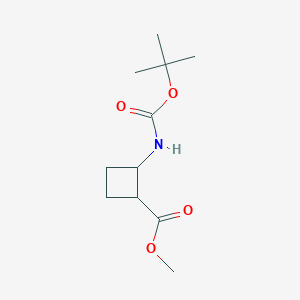
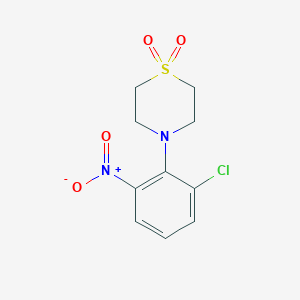
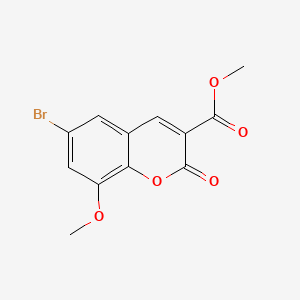

![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)

